Cas no 17640-28-7 (methyl (2-methoxyethoxy)acetate)
methyl (2-methoxyethoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl (2-methoxyethoxy)acetate
- Methyl 2-(2-methoxyethoxy)acetate
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- Inchi: 1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
- InChI Key: JLIJWDAZRLBHGX-UHFFFAOYSA-N
- SMILES: O(CC(=O)OC)CCOC
Computed Properties
- Exact Mass: 148.07356
Experimental Properties
- PSA: 44.76
methyl (2-methoxyethoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1239777-5g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 5g |
$175 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1239777-10g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 10g |
$255 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1239777-25g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 25g |
$535 | 2024-06-05 | |
| Aaron | AR01SHVI-1g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95% | 1g |
$35.00 | 2025-02-12 | |
| Aaron | AR01SHVI-5g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95% | 5g |
$130.00 | 2025-02-12 | |
| Aaron | AR01SHVI-10g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95% | 10g |
$243.00 | 2025-02-12 | |
| Aaron | AR01SHVI-25g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95% | 25g |
$554.00 | 2023-12-14 | |
| 1PlusChem | 1P01SHN6-1g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 1g |
$76.00 | 2024-06-19 | |
| 1PlusChem | 1P01SHN6-5g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 5g |
$161.00 | 2024-06-19 | |
| 1PlusChem | 1P01SHN6-10g |
Acetic acid, 2-(2-methoxyethoxy)-, methyl ester |
17640-28-7 | 95%+ | 10g |
$261.00 | 2024-06-19 |
methyl (2-methoxyethoxy)acetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on methyl (2-methoxyethoxy)acetate
Recent Advances in the Application of Methyl (2-Methoxyethoxy)acetate (CAS: 17640-28-7) in Chemical Biology and Pharmaceutical Research
Methyl (2-methoxyethoxy)acetate (CAS: 17640-28-7) is a versatile chemical compound that has garnered significant attention in recent years due to its unique physicochemical properties and broad applicability in chemical biology and pharmaceutical research. This ester derivative, characterized by its methoxyethoxy side chain, has been employed as a key intermediate in the synthesis of various bioactive molecules, including prodrugs, polymer conjugates, and drug delivery systems. Recent studies have highlighted its potential in enhancing drug solubility, improving pharmacokinetic profiles, and enabling targeted drug delivery.
One of the most notable applications of methyl (2-methoxyethoxy)acetate is its role in the design of prodrugs. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of ester prodrugs for poorly water-soluble antiviral agents. The researchers found that conjugation of the active drug molecule with methyl (2-methoxyethoxy)acetate significantly improved oral bioavailability, with a 3.5-fold increase in plasma concentration compared to the parent drug. This finding underscores the compound's potential in overcoming formulation challenges associated with hydrophobic therapeutics.
In the realm of polymer chemistry, methyl (2-methoxyethoxy)acetate has emerged as a valuable monomer for creating biocompatible polymers. A recent breakthrough reported in *Biomacromolecules* (2024) described the development of a novel class of degradable polyesters incorporating this compound. These polymers exhibited tunable degradation rates and excellent compatibility with various cell lines, making them promising candidates for controlled drug release applications. The study also revealed that the methoxyethoxy side chain contributed to enhanced polymer flexibility and improved interaction with biological membranes.
The compound's role in drug delivery systems has also seen significant advancements. Research published in *Advanced Drug Delivery Reviews* (2023) highlighted its use in the synthesis of pH-responsive drug conjugates. The unique chemical structure of methyl (2-methoxyethoxy)acetate allowed for the creation of linkers that remain stable at physiological pH but undergo rapid hydrolysis in acidic tumor microenvironments. This property enables selective drug release at target sites while minimizing systemic toxicity, representing a major step forward in precision medicine approaches.
From a synthetic chemistry perspective, recent methodological developments have expanded the accessibility of methyl (2-methoxyethoxy)acetate derivatives. A 2024 study in *Organic Letters* presented a novel catalytic system for the efficient preparation of enantiomerically pure forms of this compound, addressing previous challenges in stereoselective synthesis. This advancement is particularly significant for the development of chiral pharmaceuticals where the biological activity is highly dependent on molecular configuration.
Looking forward, the unique properties of methyl (2-methoxyethoxy)acetate continue to inspire innovative applications across multiple domains of pharmaceutical science. Current research directions include its incorporation into mRNA delivery systems, where its ability to modulate lipid nanoparticle properties shows promise for improving nucleic acid therapeutics. Additionally, its potential in creating bioorthogonal reagents for live-cell imaging and targeted labeling represents an exciting frontier in chemical biology research.
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